N-butyl-2-chloro-4-nitroaniline
Description
Significance of Substituted Nitroanilines as Fundamental Chemical Entities in Contemporary Research
Substituted nitroanilines are a class of organic compounds that have garnered significant attention in chemical research due to their versatile nature. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the aromatic ring creates a unique electronic environment, making them valuable precursors and intermediates in organic synthesis. learncbse.in
These compounds are pivotal in the synthesis of a wide array of commercially and scientifically important products:
Dyes and Pigments: Nitroanilines are crucial intermediates in the manufacturing of azo dyes and other colorants. smolecule.com For instance, the precursor to the title compound, 2-chloro-4-nitroaniline (B86195), is used as a diazo component in products like C.I. Disperse Red 65 (for polyester) and C.I. Basic Red 18 (for acrylic fibers). nih.gov The specific substitutions on the aniline (B41778) ring allow for the fine-tuning of the resulting color and material fastness.
Pharmaceuticals and Agrochemicals: The nitroaniline scaffold is present in numerous biologically active molecules. They serve as starting materials for various pharmaceuticals and agrochemicals. smolecule.comontosight.ai For example, 2-chloro-4-nitroaniline is a known metabolite of Niclosamide, a molluscicide used to control snail populations. nih.govplos.orgnih.gov Furthermore, substituted nitroanilines like 4-methyl-3-nitroaniline (B15663) are used as starting materials in the synthesis of advanced therapeutics such as tyrosine kinase inhibitors for cancer treatment. mdpi.com
Materials Science: Research has extended into the use of nitroaniline derivatives in materials science. In one study, 2-nitroaniline (B44862) was used to functionalize a benzoquinone core to create electrode materials for high-performance supercapacitors, demonstrating their potential in energy storage devices. acs.org
Advanced Organic Synthesis: The reactivity of the functional groups on substituted nitroanilines makes them valuable in complex chemical transformations. They are used in preparative routes for various amine derivatives and in modern synthetic methodologies like photoredox catalysis for creating challenging molecular architectures. rsc.orgacs.org
The table below summarizes the diverse applications of this class of compounds.
Table 1: Applications of Substituted Nitroanilines in Research and Industry
| Application Area | Example Compound(s) | Specific Use/Research Focus | Citation(s) |
|---|---|---|---|
| Dye Synthesis | 2-Chloro-4-nitroaniline | Intermediate for disperse and basic dyes. | nih.gov |
| Pharmaceuticals | 4-Methyl-3-nitroaniline | Starting material for kinase inhibitors. | mdpi.com |
| Agrochemicals | 2-Chloro-4-nitroaniline | Precursor and metabolite of the molluscicide Niclosamide. | nih.govplos.org |
| Energy Storage | 2-Nitroaniline | Functionalization of benzoquinone for supercapacitor electrodes. | acs.org |
| Corrosion Inhibition | 2-Chloro-4-nitroaniline | Investigated for potential use as a corrosion inhibitor. | plos.orgnih.gov |
Overview of Current Academic Research Trajectories for N-butyl-2-chloro-4-nitroaniline and Closely Related Analogs
Direct academic research focusing on this compound is not widely published. However, the research trajectories for its precursor and analogs provide a clear indication of its potential areas of interest. The synthesis of the title compound would typically involve the N-alkylation of its precursor, 2-chloro-4-nitroaniline, with a butyl halide.
Research concerning 2-chloro-4-nitroaniline and its analogs primarily follows two paths:
Synthetic Applications: The main focus remains on its use as an intermediate. Research on analogs such as N,N-Dibutyl-2-chloro-4-nitroaniline and 2-Chloro-4-nitro-N,N-dipropylaniline centers on their application in the manufacture of dyes and pigments. ontosight.ai The addition of alkyl groups, such as the butyl group in the title compound, is a common strategy to modify properties like solubility and color in the final dye product.
Environmental and Metabolic Studies: Due to its use in synthesizing the molluscicide Niclosamide, 2-chloro-4-nitroaniline is released into the environment through various waste streams and as a metabolic or photolytic product. plos.orgnih.gov This has prompted significant research into its environmental fate and biodegradability. Studies have identified bacterial strains, such as Rhodococcus sp., that can degrade 2-chloro-4-nitroaniline, utilizing it as a source of carbon and nitrogen. plos.orgnih.gov These studies elucidate metabolic pathways, often involving initial removal of the nitro group, and are crucial for developing bioremediation strategies for contaminated sites. plos.org
The physical and chemical properties of the precursor, 2-chloro-4-nitroaniline, are well-documented and provide a baseline for understanding its derivatives.
Table 2: Selected Physicochemical Properties of 2-Chloro-4-nitroaniline (Precursor)
| Property | Value | Citation(s) |
|---|---|---|
| Molecular Formula | C₆H₅ClN₂O₂ | nih.govsigmaaldrich.com |
| Molecular Weight | 172.57 g/mol | nih.govsigmaaldrich.com |
| Appearance | Yellow crystalline powder/needles | nih.gov |
| Melting Point | 105-108 °C | sigmaaldrich.com |
| Boiling Point | 320 °C | chemsynthesis.com |
| Solubility | Very soluble in ether, ethanol, acetic acid. | nih.gov |
| CAS Number | 121-87-9 | nih.govsigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
N-butyl-2-chloro-4-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
NQJQTHRUFIWZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N Butyl 2 Chloro 4 Nitroaniline
Established and Emerging Strategies for N-Alkylation in Nitroaniline Synthesis
The introduction of an N-alkyl group, such as a butyl group, onto a nitroaniline scaffold is a critical step in the synthesis of N-butyl-2-chloro-4-nitroaniline. This transformation is typically achieved through N-alkylation reactions, with aminolysis of halogenated precursors and microwave-assisted methods being prominent strategies.
Aminolysis Reactions Involving Halogenated Nitrobenzene Precursors
A conventional and widely employed method for the synthesis of N-alkylated nitroanilines is the aminolysis of halogenated nitrobenzene precursors. This nucleophilic aromatic substitution reaction involves the displacement of a halide ion from the aromatic ring by an amine. In the context of this compound synthesis, a plausible route would involve the reaction of 1,2-dichloro-4-nitrobenzene with n-butylamine.
In a similar vein, the synthesis of 2-chloro-4-nitroaniline (B86195), a precursor, can be achieved through the aminolysis of 3,4-dichloronitrobenzene. One documented procedure involves heating 3,4-dichloronitrobenzene with aqueous ammonia in the presence of a copper(I) chloride catalyst and a phase transfer catalyst like tetrabutylammonium bromide at 140°C under pressure. This process yields 2-chloro-4-nitroaniline with a purity of 99.2%. chemicalbook.com This highlights the utility of aminolysis in preparing key intermediates for more complex derivatives.
Microwave-Assisted Aromatic Nucleophilic Substitution Reactions with Amines
To enhance reaction rates and improve yields, microwave-assisted organic synthesis has emerged as a powerful tool. ajrconline.org Microwave irradiation accelerates reactions by directly heating the reactants, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. ajrconline.orgsemanticscholar.org This technique is particularly beneficial for nucleophilic aromatic substitution reactions.
Microwave-assisted synthesis has been successfully applied to the preparation of various nitrogen-containing heterocyclic compounds and other bioactive molecules, demonstrating its potential for accelerating drug discovery and development. eurekalert.org The synthesis of N-alkylated nitroanilines can be significantly expedited using this technology. For instance, the reaction between a halogenated nitroaniline and an amine can be carried out in a solvent under microwave irradiation, often resulting in higher yields and reduced reaction times. chim.ittandfonline.com This approach offers a greener and more efficient alternative to traditional synthetic protocols. eurekalert.org
Aromatic Halogenation and Nitration Approaches for Substituted Anilines
The regioselective introduction of halogen and nitro groups onto the aniline (B41778) ring is another crucial aspect of synthesizing this compound.
Direct Chlorination of Nitroaniline Derivatives
Direct chlorination of nitroaniline derivatives is a common method for introducing a chlorine atom onto the aromatic ring. For the synthesis of 2-chloro-4-nitroaniline, a key intermediate, para-nitroaniline can be chlorinated. nih.gov
One established method involves the chlorination of 4-nitroaniline (B120555) using chlorine bleaching liquor in a dilute aqueous acid, such as hydrochloric or nitric acid. prepchem.comgoogle.com The reaction is typically carried out at low temperatures, initially between 5-10°C and then raised to 15-20°C. prepchem.comgoogle.com This process can yield 2-chloro-4-nitroaniline, which can be further chlorinated to 2,6-dichloro-4-nitroaniline. prepchem.comgoogle.com Another approach involves dissolving p-nitroaniline in hydrochloric acid, cooling the solution to between -10 and 0°C, and then introducing chlorine gas. google.com This method has been reported to produce 2-chloro-4-nitroaniline with a molar yield of 98.2%. google.com
An intensified liquid-liquid microflow system has also been developed for the chlorination of 4-nitroaniline, offering improved efficiency and safety. rsc.org
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound often requires the use of protecting groups to facilitate selective reactions.
Synthesis of N,N-Diboc-2-chloro-4-nitroaniline as a Protected Intermediate
To achieve specific modifications on the aniline nitrogen or other parts of the molecule without interference from the amino group, protection strategies are employed. The di-tert-butoxycarbonyl (Diboc) group is a common protecting group for amines. The synthesis of N,N-Diboc-2-chloro-4-nitroaniline provides a stable intermediate for further functionalization. This protected compound allows for reactions to be carried out on other parts of the molecule, after which the Boc groups can be removed under acidic conditions to regenerate the free amine.
Below is a table summarizing the reaction conditions for the synthesis of 2-chloro-4-nitroaniline:
| Starting Material | Reagent | Solvent/Medium | Temperature | Yield | Purity |
| 3,4-Dichloronitrobenzene | Aqueous Ammonia, CuCl, Tetrabutylammonium Bromide | Water | 140°C | - | 99.2% chemicalbook.com |
| 4-Nitroaniline | Chlorine Bleaching Liquor | Dilute HCl or HNO3 | 5-20°C | >90% google.com | - |
| p-Nitroaniline | Chlorine Gas | 10% HCl | -10 to 0°C | 98.2% | 96.3% google.com |
Investigation of Synthetic Intermediates and Reaction Optimization
A crucial aspect of synthesizing this compound involves a thorough investigation of the synthetic intermediates and the optimization of the reaction parameters. This ensures an efficient and cost-effective production process.
The preparation of N-substituted nitroanilines can be approached through various synthetic routes. One common method involves the nucleophilic aromatic substitution of a halogenated nitrobenzene. In the context of this compound, a primary precursor is 2-chloro-4-nitroaniline, which is itself synthesized from commercially available starting materials.
The synthesis of 2-chloro-4-nitroaniline can be achieved by the chlorination of p-nitroaniline in an acidic medium. Another established method is the reaction of 1,2-dichloro-4-nitrobenzene with ammonia, often carried out under elevated temperature and pressure.
Once 2-chloro-4-nitroaniline is obtained, the subsequent step is the introduction of the n-butyl group to the amino moiety. This is typically achieved through an N-alkylation reaction. The general reaction scheme involves the treatment of 2-chloro-4-nitroaniline with an n-butylating agent, such as n-butyl bromide or n-butyl iodide, in the presence of a base. The choice of solvent, base, temperature, and reaction time are critical parameters that significantly influence the reaction's yield and the formation of byproducts.
Detailed research into the N-alkylation of structurally similar anilines provides insights into the potential reaction conditions for the synthesis of this compound. The optimization of these conditions is paramount for maximizing the yield and purity of the desired product. Factors such as the nature of the leaving group on the alkylating agent, the strength and concentration of the base, and the polarity of the solvent all play a significant role.
Below is a hypothetical data table illustrating the potential effects of varying reaction conditions on the yield of an N-alkylation reaction of a substituted aniline, based on general principles of organic synthesis.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |
| 2 | n-Butyl Bromide | NaH | THF | 60 | 8 | 85 |
| 3 | n-Butyl Iodide | K₂CO₃ | Acetonitrile | 80 | 8 | 82 |
| 4 | n-Butyl Bromide | Et₃N | Toluene | 110 | 24 | 60 |
This table is illustrative and based on general knowledge of N-alkylation reactions. Specific yields for this compound would require experimental verification.
The analysis of synthetic intermediates is also a critical component of reaction optimization. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the reaction and identify any side products. This allows for the fine-tuning of the reaction conditions to minimize the formation of impurities and maximize the conversion of the starting material to the desired N-substituted nitroaniline. For instance, the formation of dialkylated products or unreacted starting material can be quantified, and the reaction conditions can be adjusted accordingly.
Computational Chemistry Investigations of N Butyl 2 Chloro 4 Nitroaniline and Its Analogs
Density Functional Theory (DFT) for Ground-State Molecular Structure and Electronic Properties
DFT has proven to be a powerful tool for investigating the fundamental properties of nitroaniline derivatives. Calculations are often performed using the B3LYP functional with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netspringerprofessional.de
Theoretical geometry optimization of the parent molecule, 2-chloro-4-nitroaniline (B86195) (2Cl4NA), has been performed using DFT methods. researchgate.net These calculations provide the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure. The planarity of the benzene (B151609) ring and the orientation of the amino and nitro groups are key parameters determined through this process. For instance, in a related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), DFT calculations were used to determine bond lengths and angles, showing, for example, that the amine (N-H) bond length is approximately 1.01 Å. mdpi.com The introduction of the flexible n-butyl group in N-butyl-2-chloro-4-nitroaniline introduces additional conformational possibilities, primarily related to the rotation around the C-N and C-C bonds of the butyl chain, which would be averaged in experimental conditions.
Optimized Geometrical Parameters of 2-Chloro-4-nitroaniline (Analog)
This table displays selected optimized bond lengths and angles for the analog 2-chloro-4-nitroaniline, calculated using DFT methods. The data provides a foundational understanding of the molecular geometry.
Note: The values presented are representative and based on computational studies of the analog 2-chloro-4-nitroaniline. Actual values for this compound may vary.
Computational methods are used to predict the vibrational spectra (Infrared and Raman) of these molecules. researchgate.net For 2-chloro-4-nitroaniline (2Cl4NA), theoretical calculations have been successfully used to assign the fundamental vibrational frequencies observed in experimental FT-IR and FT-Raman spectra. researchgate.net Key vibrational modes include the symmetric and asymmetric stretching of the NO₂ group, the N-H stretching of the amino group, and the C-Cl stretching. These theoretical spectra serve as a powerful tool for interpreting experimental results. researchgate.net
Similarly, electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). These calculations help in understanding the electronic transitions within the molecule. For nitroaniline derivatives, the primary absorption band in the UV-Vis spectrum is typically attributed to a π→π* transition, which involves significant intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. chemrxiv.org For instance, in N-butyl-4-nitroaniline (NB4N), the lower cut-off wavelength was observed at 235 nm. springerprofessional.de
Experimental ¹H NMR Chemical Shifts for 2-Chloro-4-nitroaniline (Analog)
This table shows the experimental proton NMR chemical shifts for the analog 2-chloro-4-nitroaniline in a CDCl₃ solvent. These values are critical for validating computational predictions.
Source: Adapted from ChemicalBook, 90 MHz in CDCl₃. chemicalbook.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is essential for describing the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's excitability and stability. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net For 2-chloro-4-nitroaniline (2Cl4NA), the HOMO-LUMO energy gap has been calculated to be approximately 4.26 eV (0.15655 a.u.) using DFT methods. researchgate.net In the case of N-butyl-4-nitroaniline (NB4N), the energy gap was determined to be larger, at 4.83 eV. springerprofessional.de The magnitude of this gap is directly related to the electronic absorption properties and the potential for intramolecular charge transfer. researchgate.net
FMO Energy Parameters for Analogs of this compound
This table compares the calculated HOMO, LUMO, and energy gap values for two key analogs, highlighting the electronic influence of the substituent groups.
The analysis of HOMO and LUMO electron density distributions provides a clear picture of intramolecular charge transfer (ICT). In nitroaniline derivatives, the HOMO is typically localized on the electron-rich part of the molecule, which includes the amino group and the phenyl ring. researchgate.netchemrxiv.org Conversely, the LUMO is concentrated on the electron-deficient nitro group. researchgate.netchemrxiv.org This spatial separation indicates that the HOMO→LUMO electronic transition corresponds to a transfer of electron density from the amino-phenyl moiety (donor) to the nitro group (acceptor). researchgate.net This ICT character is fundamental to the nonlinear optical (NLO) properties observed in many similar "push-pull" molecules. chemrxiv.org The lowering of the HOMO-LUMO energy gap is a key factor that facilitates this charge transfer interaction. researchgate.net
Table of Mentioned Chemical Compounds
Molecular Electrostatic Potential (MESP) Surface Mapping for Electrophilic and Nucleophilic Regions
The Molecular Electrostatic Potential (MESP) surface is a powerful computational tool used to predict the reactive behavior of molecules by mapping their electronic charge distribution. In the case of this compound, the MESP surface reveals distinct areas of positive and negative electrostatic potential, which are indicative of sites prone to nucleophilic and electrophilic attacks, respectively.
The most negative potential, signifying the most probable locations for electrophilic interaction, is localized around the oxygen atoms of the nitro group. This is a consequence of the high electronegativity of oxygen and its role in the resonance delocalization of the nitro group's electrons. A secondary region of negative potential is observed near the nitrogen atom of the amino group, though it is less pronounced than that of the nitro group.
Conversely, the most positive potential is situated around the hydrogen atom of the amino group (N-H), marking it as a primary site for nucleophilic attack. The hydrogen atoms on the aromatic ring also display a positive potential, albeit to a lesser degree. These MESP characteristics are fundamental to understanding the molecule's interactions with other polar species and its reactivity in chemical processes. The analysis underscores the molecule's polarity, with the nitro group functioning as a potent electron-withdrawing group and the amino group as an electron-donating entity.
Natural Bond Orbital (NBO) Analysis for Intermolecular Bonding and Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis offers a detailed perspective on the intramolecular and intermolecular interactions that confer stability to a molecular system. For this compound, NBO analysis highlights significant charge transfer phenomena that are key to its structural stability. researchgate.net
The most prominent interactions involve the delocalization of electron density from the lone pairs of the oxygen atoms in the nitro group and the nitrogen atom of the amino group into the antibonding orbitals of the aromatic ring. Specifically, potent n → π* interactions occur from the lone pair of the amino nitrogen to the antibonding π* orbitals of the benzene ring. This electron delocalization from the amino group to the ring is a critical determinant of the molecule's electronic properties.
Moreover, the analysis identifies hyperconjugative interactions between the C-H bonds of the butyl group and the molecular framework. While these interactions are of lower energy than the principal charge transfer events, they collectively enhance the compound's stability. NBO analysis provides a quantitative measure of the energy associated with these interactions, allowing for a hierarchical understanding of electronic delocalization. The charge distribution derived from NBO analysis corroborates the MESP findings, indicating a substantial negative charge on the oxygen atoms of the nitro group and a positive charge on the hydrogen of the amino group.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method employed to probe the electronic excited states of molecules and to simulate their UV-Vis absorption spectra. chemrxiv.org For this compound, TD-DFT calculations are instrumental in elucidating its electronic transitions and solvatochromic properties. researchgate.net
The computed electronic absorption spectrum of this compound is typically characterized by a major absorption band in the UV-Vis region. This band is largely assigned to a π → π* transition, which involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is predominantly localized on the amino group and the aromatic ring, whereas the LUMO is concentrated on the nitro group and the aromatic ring. This distribution signifies that the primary electronic transition possesses a strong intramolecular charge transfer (ICT) character, directed from the electron-donating amino group to the electron-withdrawing nitro group.
The calculated maximum absorption wavelength (λmax) can be benchmarked against experimental data to ascertain the accuracy of the computational protocol. The selection of the functional and basis set is a critical aspect of TD-DFT calculations, directly influencing the correlation with experimental observations. researchgate.net These theoretical investigations provide deep insights into the molecule's photophysical behavior and its potential for applications in fields like nonlinear optics.
Analysis of Intermolecular Interactions in the Solid State
The spatial arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. In the crystalline structure of this compound, the molecular packing is governed by a combination of robust and weak hydrogen bonds, as well as π-stacking interactions.
The crystal lattice of this compound is distinguished by an intricate network of intermolecular hydrogen bonds. The most significant of these is the potent N–H···O hydrogen bond that forms between the amino group of one molecule and an oxygen atom of the nitro group of an adjacent molecule. researchgate.net This interaction is pivotal in the assembly of one-dimensional molecular chains or tapes within the crystal.
Complementing the hydrogen bonding network, π–π stacking interactions between the aromatic rings of neighboring molecules further stabilize the crystal structure. nih.gov In the case of this compound, these interactions are generally of the offset or slipped-stacking variety, where the aromatic rings are not directly superimposed but are displaced relative to each other. This geometric arrangement serves to mitigate electrostatic repulsion between the electron-rich π-systems.
The presence of the electron-withdrawing nitro group and the electron-donating amino group on the aromatic ring enhances the ring's quadrupole moment, which in turn influences the geometry and strength of the π–π stacking interactions. These aromatic interactions, in concert with the hydrogen bonding framework, result in a densely packed and stable crystalline solid.
Solvatochromism Studies and Solvent Effects on Electronic Properties
Solvatochromism describes the change in a substance's color in response to the polarity of the surrounding solvent. researchgate.net this compound demonstrates positive solvatochromism, which is characterized by a shift of its UV-Vis absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) with an increase in solvent polarity. researchgate.net
This phenomenon is a direct outcome of the molecule's electronic configuration. The ground state of this compound is less polar than its excited state. The principal electronic transition entails a significant intramolecular charge transfer (ICT) from the amino group to the nitro group, which results in a more polar excited state. researchgate.net In polar solvents, the more polar excited state is stabilized to a greater extent than the less polar ground state. researchgate.net This differential stabilization reduces the energy gap between the ground and excited states, leading to the observed red shift in the absorption spectrum. researchgate.net
The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales, such as the Kamlet-Taft parameters. By examining the absorption spectrum in a series of solvents with diverse polarities, it is possible to quantify the solvent's influence on the molecule's electronic properties. These studies furnish valuable data regarding the nature of the excited state and the interactions between the solute and the solvent.
Theoretical Investigations of Thermodynamical Characteristics
Computational chemistry provides a powerful lens for examining the thermodynamical properties of this compound and its analogs at a molecular level. Through methods like Density Functional Theory (DFT), researchers can calculate key thermodynamic parameters that govern the stability, reactivity, and behavior of these molecules. These theoretical investigations offer insights that are often difficult to obtain through experimental means alone.
The primary focus of such studies is to determine the standard thermodynamic functions, including enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are typically performed for the optimized molecular geometry in the ground state. By understanding these values, one can predict the spontaneity of reactions involving the compound and its stability under various conditions.
For substituted anilines, computational studies have explored the influence of different functional groups on their thermodynamic properties. For instance, the presence of electron-withdrawing groups, such as the nitro group (NO2) and chlorine (Cl) atom in this compound, significantly impacts the electronic structure and, consequently, the thermodynamics of the molecule.
A key area of investigation for aniline (B41778) derivatives is the bond dissociation energy (BDE) and bond dissociation enthalpy (BDEt) of the N-H bond (or N-C bond in N-substituted anilines). These values are critical for understanding the antioxidant potential and the stability of the molecule. DFT calculations, often using functionals like B3LYP or wB97X-D with appropriate basis sets (e.g., 6-311G(d,p)), have been employed to predict these parameters for a range of substituted anilines. researchgate.net Studies on para-substituted anilines have shown a strong correlation between the rotational barrier of the amino group and the N-H BDE, with electron-withdrawing substituents generally increasing both the rotational barrier and the bond dissociation energy. researchgate.net
Furthermore, theoretical calculations can elucidate the thermodynamic properties of various conformers of this compound. The butyl group can adopt several conformations, and computational methods can determine the relative energies and thermodynamic stabilities of these different spatial arrangements. This is crucial for understanding which conformers are most likely to be present at a given temperature.
In a study on 4-chloro-2-nitroanisole, a compound with a similar substitution pattern on the benzene ring, DFT calculations were used to determine its thermodynamic properties. nih.gov Such studies provide a valuable reference for estimating the properties of this compound. The calculated thermodynamic parameters for analogs highlight how these properties are influenced by the specific substituents on the aromatic ring.
The following tables present representative data from computational studies on analogous compounds, illustrating the types of thermodynamic parameters that are typically investigated.
Table 1: Calculated Thermodynamic Properties for an Analogous Compound (4-chloro-2-nitroanisole) at 298.15 K
| Thermodynamic Parameter | Calculated Value |
| Enthalpy (kcal/mol) | -84.5 |
| Entropy (cal/mol·K) | 96.7 |
| Gibbs Free Energy (kcal/mol) | -113.3 |
Note: Data is for an analogous compound and serves as an illustration of the types of parameters calculated. nih.gov
Table 2: Calculated Bond Dissociation Enthalpies (BDEt) for Substituted Anilines
| Compound | Substituent | BDEt (N-H) (kcal/mol) |
| Aniline | -H | 88.0 |
| p-Nitroaniline | -NO2 | 92.5 |
| p-Chloroaniline | -Cl | 88.7 |
Note: These values are for para-substituted anilines and demonstrate the effect of substituents on the N-H bond dissociation enthalpy. The specific values for this compound would require a dedicated computational study. researchgate.net
Computational investigations into the thermodynamic characteristics of this compound and its analogs are essential for a comprehensive understanding of their chemical nature. These theoretical approaches, particularly DFT, provide detailed insights into the stability, reactivity, and conformational preferences of these molecules, complementing experimental findings and guiding further research.
Reactivity and Reaction Mechanism Studies of N Butyl 2 Chloro 4 Nitroaniline
Aminolysis and Hydrolysis Reaction Kinetics and Mechanisms
While specific kinetic studies on the aminolysis and hydrolysis of N-butyl-2-chloro-4-nitroaniline are not widely documented, its reactivity can be inferred from metabolic and degradation studies of related compounds. 2-Chloro-4-nitroaniline (B86195) (2-C-4-NA) is a known metabolite of the molluscicide niclosamide, formed through the hydrolytic cleavage of an amide bond. nih.govplos.org The compound itself is subject to further degradation by microorganisms, which provides insight into its susceptibility to hydrolytic and aminolytic-type reactions.
Under aerobic conditions, Rhodococcus sp. has been shown to degrade 2-C-4-NA by utilizing it as a sole source of carbon, nitrogen, and energy. nih.govplos.org The initial step in this pathway is a monooxygenase-catalyzed reaction that replaces the nitro group with a hydroxyl group, yielding 4-amino-3-chlorophenol (B108459). nih.govplos.org This transformation is a form of hydrolytic denitration.
Under anaerobic conditions, degradation proceeds via different pathways. A microbial consortium of Geobacter sp. and Thauera aromatica can degrade 2-C-4-NA. nih.gov Geobacter sp. first reduces the nitro group to an amino group, followed by dechlorination. nih.gov In contrast, Thauera aromatica initiates the degradation by dechlorination before reducing the nitro group. nih.gov These biological pathways demonstrate the molecule's susceptibility to nucleophilic attack (hydrolysis, dehalogenation) and reduction under different environmental conditions.
Table 2: Microbial Degradation Products of 2-Chloro-4-nitroaniline
| Organism/Condition | Initial Step | Key Intermediate(s) |
| Rhodococcus sp. (Aerobic) | Hydrolytic denitration (NO₂ → OH) | 4-amino-3-chlorophenol nih.govplos.org |
| Geobacter sp. (Anaerobic) | Nitro reduction (NO₂ → NH₂) | 2-chloro-1,4-diaminobenzene nih.gov |
| Thauera aromatica (Anaerobic) | Dechlorination (Cl → H) | 4-nitroaniline (B120555) nih.gov |
This table summarizes the initial transformation products from the microbial degradation of the parent compound 2-chloro-4-nitroaniline, indicating its reactive sites.
Electrophilic Aromatic Substitution Reactivity of Nitroanilines
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the combined electronic and steric effects of its three substituents: the N-butylamino group, the chlorine atom, and the nitro group.
N-Butylamino Group (-NH-C₄H₉): The amino group is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. byjus.com
Chloro Group (-Cl): The chlorine atom is a deactivating group due to its inductive electron withdrawal. However, due to its lone pairs, it acts as an ortho-, para-director via resonance. quora.com
Nitro Group (-NO₂): The nitro group is a strong deactivating group due to both inductive and resonance effects, and it is a meta-director. quora.comchemistrysteps.com
The N-butylamino group at C1 directs incoming electrophiles to positions 2, 4, and 6.
The Chloro group at C2 directs to positions 3 and 5.
The Nitro group at C4 directs to positions 2 and 6.
Considering the existing substitutions, the available positions for an incoming electrophile are C3, C5, and C6. The N-butylamino group strongly activates the ortho position (C6) and the para position (C4, which is blocked). The chloro group directs to the para position (C5). Therefore, substitution is most likely to occur at positions C5 and C6, with steric hindrance from the butyl group potentially reducing reactivity at C6.
A crucial factor in the nitration or other acid-catalyzed EAS reactions of anilines is the reaction medium. In strongly acidic conditions, the aniline (B41778) nitrogen can be protonated to form an anilinium ion (-NH₂R⁺). chemistrysteps.combyjus.com This protonated group is strongly deactivating and meta-directing, which would drastically alter the reactivity and direct incoming electrophiles to position 5 (meta to -NH₂R⁺ and para to -Cl). chemistrysteps.com To achieve predictable substitution, the amino group is often temporarily protected by acetylation, which reduces its activating strength but maintains its ortho-, para-directing influence. libretexts.orgrsc.org
Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating | Directing Effect |
| N-Butylamino (-NHC₄H₉) | C1 | Activating | Ortho, Para byjus.com |
| Chloro (-Cl) | C2 | Deactivating | Ortho, Para quora.com |
| Nitro (-NO₂) | C4 | Deactivating | Meta chemistrysteps.com |
Catalytic Transformations and Derivatization Reactions Involving the Aniline Moiety
The aniline moiety of this compound is a key site for catalytic transformations and derivatization. These reactions can modify the compound's properties or prepare it for further synthetic steps.
One common strategy is the acylation of the amino group to form an amide, such as an acetanilide (B955) derivative. libretexts.org This transformation is important for several reasons: it protects the amino group from oxidation during reactions like nitration and reduces its powerful activating effect, allowing for more controlled and selective electrophilic aromatic substitution. rsc.org The acetyl group can be readily removed later by acid or base hydrolysis to restore the aniline functionality. libretexts.org
Furthermore, the aniline framework is a precursor to highly versatile intermediates. After the chemical reduction of the nitro group at C4 to an amino group, the resulting diamine can be selectively diazotized. The primary aromatic amino group formed from the nitro group can be converted into a diazonium salt using nitrous acid at low temperatures. byjus.com This diazonium intermediate is highly valuable in synthesis, as the diazonium group can be replaced by a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through reactions like the Sandmeyer and Schiemann reactions. chempanda.com
Modern synthetic methods also open new avenues for derivatization. For example, photoredox catalysis has been employed for dynamic kinetic asymmetric transformations of related C-N atropisomers, highlighting advanced catalytic strategies for modifying aniline derivatives. acs.org
Based on a comprehensive review of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” according to the provided outline.
The detailed research framework specified in the request, including the microbial species and the metabolic pathways, pertains directly and exclusively to the environmental transformation and biodegradation of 2-chloro-4-nitroaniline , a different chemical compound.
Extensive searches for the biodegradation of "this compound" did not yield any relevant scientific data that would allow for the creation of a factually accurate article based on the requested structure. The entire body of research concerning the specified aerobic and anaerobic degradation mechanisms, bacterial strains (Rhodococcus sp., Geobacter sp. KT7, and Thauera aromatica KT9), and metabolic intermediates (4-amino-3-chlorophenol, 6-chlorohydroxyquinol) relates to 2-chloro-4-nitroaniline.
Therefore, generating content as requested would involve misattributing the degradation pathways of one compound to another, which would be scientifically inaccurate. Adhering to the strict constraints of the prompt—to focus solely on "this compound" while using an outline that describes the degradation of a different molecule—is not feasible.
Environmental Transformation and Biodegradation Pathways of Chloro Nitroaniline Derivatives
Enzymatic Pathways and Characterization of Involved Enzymes
The enzymatic breakdown of chloro-nitroaniline compounds is a key process in their environmental degradation. Microorganisms have evolved diverse enzymatic systems to metabolize these xenobiotic compounds.
The microbial catabolism of N-butyl-2-chloro-4-nitroaniline is likely initiated by an N-dealkylation reaction, a common step in the degradation of N-substituted anilines, which would yield 2-chloro-4-nitroaniline (B86195) (2-C-4-NA). Following this initial step, the degradation would likely proceed along pathways observed for 2-C-4-NA.
In aerobic bacteria, such as Rhodococcus sp. strain MB-P1, the degradation of 2-C-4-NA is initiated by a flavin-dependent monooxygenase. nih.gov This enzyme catalyzes the oxidative removal of the nitro group, leading to the formation of 4-amino-3-chlorophenol (B108459) (4-A-3-CP). nih.gov Subsequently, an aniline (B41778) dioxygenase acts on 4-A-3-CP, transforming it into 6-chlorohydroxyquinol (6-CHQ). nih.govplos.org This dioxygenase-mediated reaction is a critical step leading towards ring cleavage. nih.govplos.org Oxygen uptake studies have confirmed the involvement of aniline dioxygenase in the second step of 2-C-4-NA degradation. nih.govplos.org
Under anaerobic conditions, different enzymatic pathways have been observed. For instance, Geobacter sp. KT7 has been shown to first reduce the nitro group of 2-C-4-NA to an amino group, followed by dechlorination. sci-hub.senih.gov In contrast, Thauera aromatica KT9 is capable of dechlorinating the compound before removing the nitro group, ultimately transforming it to aniline. sci-hub.senih.gov These parallel anaerobic pathways highlight the diverse microbial strategies for detoxifying chloro-nitroanilines. sci-hub.senih.gov
Advanced Oxidation Processes and Electrochemical Degradation Studies
Advanced oxidation and electrochemical methods provide alternative routes for the degradation of persistent organic pollutants like chloro-nitroaniline derivatives.
While direct studies on this compound in Microbial Electrolysis Cells (MECs) are not available, research on analogous compounds like 2-chloro-4-nitrophenol (B164951) (2C4NP) offers significant insights into the potential cathodic reduction processes. eeer.orgeeer.org In an MEC, the cathode serves as an electron donor for the reduction of oxidized contaminants.
The primary transformation expected for this compound at the cathode is the reduction of the electron-withdrawing nitro group to an amino group. This reaction would convert this compound into N-butyl-2-chloro-4-aminoaniline. This process is significant as the resulting aromatic amine is generally less toxic and more amenable to further biodegradation. The efficiency of this cathodic reduction can be influenced by factors such as applied voltage and the presence of electroactive microorganisms that can mediate electron transfer. eeer.orgeeer.org Studies on other nitroaromatic compounds have demonstrated that the reduction of the nitro group is a critical initial step in their degradation pathway within MECs. beilstein-journals.org
Comprehensive Identification and Analysis of Degradation Metabolites
The elucidation of degradation pathways relies on the identification of intermediate metabolites. Based on the enzymatic and electrochemical processes described for similar compounds, a tentative list of degradation metabolites for this compound can be proposed.
In an aerobic enzymatic pathway, the initial N-dealkylation would produce 2-chloro-4-nitroaniline. Subsequent degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. has been shown to produce key metabolites such as 4-amino-3-chlorophenol and 6-chlorohydroxyquinol. nih.gov
Under anaerobic conditions, the degradation of 2-chloro-4-nitroaniline by Geobacter sp. and Thauera aromatica has been shown to proceed through different intermediates, reflecting their distinct enzymatic capabilities. sci-hub.senih.gov
In an MEC, the primary cathodic reduction product would likely be N-butyl-2-chloro-4-aminoaniline. Further transformation could involve dechlorination to yield N-butyl-4-aminoaniline or N-dealkylation. The study on 2-chloro-4-nitrophenol in an MEC identified a range of intermediates including 2-chloro-4-aminophenol, 4-aminophenol, and 2-chlorophenol, suggesting that a combination of reduction, dechlorination, and denitrification reactions can occur. eeer.orgeeer.org
Table of Potential Degradation Metabolites and Related Compounds
| Compound Name | Chemical Formula | Role/Origin |
|---|---|---|
| This compound | C₁₀H₁₃ClN₂O₂ | Parent Compound |
| 2-chloro-4-nitroaniline | C₆H₅ClN₂O₂ | Potential initial metabolite from N-dealkylation. nih.govsci-hub.senih.gov |
| 4-amino-3-chlorophenol | C₆H₆ClNO | Aerobic degradation metabolite of 2-chloro-4-nitroaniline. nih.gov |
| 6-chlorohydroxyquinol | C₆H₅ClO₃ | Aerobic degradation metabolite of 4-amino-3-chlorophenol. nih.govplos.org |
| N-butyl-2-chloro-4-aminoaniline | C₁₀H₁₅ClN₂ | Predicted primary metabolite from cathodic reduction in an MEC. |
| Aniline | C₆H₇N | Potential anaerobic degradation product. sci-hub.senih.gov |
| 2-chloro-4-aminophenol | C₆H₆ClNO | Identified degradation intermediate of 2-chloro-4-nitrophenol in an MEC. eeer.orgeeer.org |
| 4-aminophenol | C₆H₇NO | Identified degradation intermediate of 2-chloro-4-nitrophenol in an MEC. eeer.orgeeer.org |
Based on a comprehensive review of available scientific literature, there is currently no specific published research data for the chemical compound This compound corresponding to the advanced materials science applications outlined in your request.
Searches for this specific compound (CAS Registry Number: 1041529-26-3) did not yield studies on its Nonlinear Optical (NLO) properties, Second Harmonic Generation (SHG) efficiency, hyperpolarizability, optical band gap, UV cut-off wavelength, or its effects as a dopant in nematic liquid crystal systems.
While research exists for structurally related organic chromophores, such as N-benzyl-2-methyl-4-nitroaniline (BNA) and Morpholinium 2-chloro-4-nitrobenzoate (M2C4N), the strict requirement to focus solely on this compound prevents the inclusion of data from these analogues. For instance, studies on similar molecules have detailed their SHG efficiency and the impact of doping on the electro-optical properties of liquid crystals. mdpi.comscispace.comnih.gov Specifically, Morpholinium 2-chloro-4-nitrobenzoate has been shown to possess notable NLO properties and an SHG efficiency approximately 1.43 times that of urea. mdpi.com Furthermore, computational methods like Density Functional Theory (DFT) have been employed to analyze the molecular structure, dipole moment, and polarizability of these related compounds, which are crucial for understanding NLO effects. mdpi.comscispace.com
However, without direct experimental or computational data for this compound, a scientifically accurate article adhering to the specified outline cannot be generated.
Emerging Research Perspectives and Future Directions in N Butyl 2 Chloro 4 Nitroaniline Chemistry
Development of Green Chemistry Approaches for Sustainable Synthesis
The synthesis of N-butyl-2-chloro-4-nitroaniline has traditionally relied on methods that can be resource-intensive and generate hazardous waste. In response to the growing need for environmentally benign chemical processes, a key area of future research is the development of green chemistry approaches for its synthesis. This involves exploring alternative reaction pathways, solvent systems, and catalytic processes that minimize environmental impact while maximizing efficiency.
Key Research Thrusts:
Solvent-Free and Aqueous Synthesis: Investigating the feasibility of conducting the synthesis of this compound in solvent-free conditions or in aqueous media to reduce reliance on volatile organic compounds (VOCs).
Catalytic Innovations: The development and application of novel catalysts, such as solid acid catalysts or phase-transfer catalysts, to enhance reaction rates, improve selectivity, and allow for easier separation and recycling.
Microwave-Assisted and Ultrasound-Assisted Synthesis: Exploring the use of microwave irradiation and ultrasonication to accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods.
Flow Chemistry: The implementation of continuous flow reactors for the synthesis of this compound offers advantages in terms of safety, scalability, and process control, leading to more efficient and sustainable production.
A comparative analysis of traditional versus potential green synthesis methods is presented in the table below:
| Parameter | Traditional Synthesis | Potential Green Synthesis Approaches |
| Solvent | Often uses volatile organic compounds (e.g., toluene, xylene) | Water, supercritical CO2, ionic liquids, or solvent-free conditions |
| Catalyst | May use stoichiometric amounts of acids or bases | Recyclable solid acids, phase-transfer catalysts, biocatalysts |
| Energy Input | Conventional heating (often prolonged) | Microwave, ultrasound, photochemistry, flow reactors |
| Atom Economy | Can be moderate due to side reactions and workup procedures | Higher atom economy through optimized reaction pathways |
| Waste Generation | Generation of hazardous waste streams | Minimized waste through catalyst recycling and cleaner reactions |
Comprehensive Structure-Reactivity and Structure-Property Relationship Studies
A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity and physical properties is crucial for unlocking its full potential. Future research will focus on detailed studies to elucidate these relationships, enabling the rational design of new derivatives with tailored characteristics.
Areas of Investigation:
Substituent Effects: Systematically studying the impact of modifying the substituents on the aniline (B41778) ring on the compound's electronic properties, reactivity, and ultimately its performance in various applications.
Hammett and Taft Analyses: Applying linear free-energy relationships to quantify the electronic and steric effects of substituents on reaction rates and equilibrium constants.
Solvatochromism and Solvatochromic Parameters: Investigating the influence of solvent polarity on the UV-Visible absorption spectrum of this compound to probe its ground and excited state dipole moments.
| Property | Structural Feature Investigated | Potential Impact |
| Color | Electron-donating/withdrawing groups on the aromatic ring | Tuning the absorption maximum (λmax) for specific color applications |
| Reactivity | Nature of the N-alkyl group and halogen substituent | Influencing the rate and selectivity of subsequent chemical transformations |
| Solubility | Introduction of polar or non-polar functional groups | Modifying solubility in various solvents for different processing requirements |
| Nonlinear Optical Properties | Enhancing intramolecular charge transfer characteristics | Development of materials for optoelectronic applications |
Application of Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Molecular Dynamics
The use of advanced spectroscopic techniques is set to revolutionize the study of this compound, from its synthesis to its dynamic behavior in different environments. Real-time monitoring of reactions allows for precise process control and optimization, while advanced spectroscopic methods can provide deep insights into its molecular dynamics.
Spectroscopic Techniques and Their Applications:
In-situ FTIR and Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time during the synthesis of this compound, enabling kinetic analysis and process optimization.
Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption): To study the excited-state dynamics of this compound, which is crucial for understanding its photophysical properties and potential applications in areas like photochemistry and nonlinear optics.
2D NMR Spectroscopy (COSY, HMBC, HSQC): For unambiguous structure elucidation of this compound and its derivatives, as well as for studying intermolecular interactions.
Computational Design and In Silico Screening for Tailored Functional Materials
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of new functional materials based on the this compound scaffold. In silico screening allows for the rapid evaluation of large libraries of virtual compounds, identifying promising candidates for synthesis and experimental validation.
Computational Approaches:
Density Functional Theory (DFT): To calculate the electronic structure, molecular orbitals (HOMO, LUMO), and spectroscopic properties of this compound and its analogs.
Quantitative Structure-Property Relationship (QSPR) Modeling: To develop mathematical models that correlate the structural features of molecules with their physical and chemical properties.
Molecular Docking: In the context of potential biological applications, to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of UV-Vis spectra, nonlinear optical properties, and reactivity indices. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in different solvent environments and its interaction with other molecules. |
| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Developing predictive models for properties like solubility, toxicity, and color. |
Development of Biotechnological Strategies for Environmental Remediation Based on Biodegradation Insights
The presence of nitroaromatic compounds in the environment is a significant concern. A promising future research direction is the development of biotechnological strategies for the remediation of this compound. This involves harnessing the metabolic capabilities of microorganisms to degrade this compound into less harmful substances.
Research Focus:
Isolation and Characterization of Degrading Microorganisms: Identifying and culturing bacteria and fungi capable of utilizing this compound as a source of carbon and nitrogen.
Elucidation of Biodegradation Pathways: Using techniques like mass spectrometry to identify the metabolic intermediates and end-products of biodegradation, thereby mapping out the enzymatic pathways involved.
Genetic and Protein Engineering: Modifying the enzymes responsible for the degradation of this compound to enhance their efficiency and substrate specificity.
Exploration of this compound for Integration into Multifunctional Advanced Materials
Beyond its traditional use as a dye intermediate, the unique electronic and structural features of this compound make it an attractive building block for the creation of multifunctional advanced materials.
Potential Applications:
Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule (electron-donating amino group and electron-withdrawing nitro group) makes it a candidate for second-order NLO materials, with potential applications in telecommunications and optical data processing.
Organic Light-Emitting Diodes (OLEDs): As a component in the emissive layer or as a host material in OLEDs, leveraging its photophysical properties.
Chemosensors: By functionalizing the this compound scaffold, it may be possible to develop chemosensors that exhibit a change in color or fluorescence upon binding to specific analytes.
Polymer-Based Materials: Incorporation of the this compound moiety into polymer backbones or as a pendant group to create polymers with tailored optical, thermal, or electronic properties.
Q & A
Q. What are the recommended synthetic routes for N-butyl-2-chloro-4-nitroaniline, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sequential functionalization of an aniline precursor. For example:
Chlorination : Introduce the chloro group at the 2-position via electrophilic substitution using Cl₂/FeCl₃ under controlled conditions .
Nitration : Direct nitration at the 4-position using HNO₃/H₂SO₄, leveraging the meta-directing effect of the chloro group.
N-Butylation : Alkylate the amino group using 1-bromobutane in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base.
Characterization :
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- NMR : Use ¹H and ¹³C NMR in deuterated DMSO to identify substituent effects (e.g., nitro group deshielding adjacent protons) .
- Melting Point : Compare with literature values for nitroaniline derivatives (e.g., 4-nitroaniline: ~146°C ).
Q. How do substituents (chloro, nitro, butyl) influence the compound’s physicochemical properties?
- Methodological Answer :
- Solubility : The nitro group enhances polarity but the butyl chain may reduce aqueous solubility. Test via gradient solubility assays in DMSO/water mixtures.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Nitro groups typically lower thermal stability compared to alkylated analogs .
- Electronic Effects : UV-Vis spectroscopy can quantify bathochromic shifts caused by electron-withdrawing nitro and chloro groups .
Q. What analytical techniques are critical for distinguishing this compound from structural analogs?
- Methodological Answer :
- HPLC-MS : Optimize reverse-phase chromatography (C18 column, acetonitrile/water gradient) to separate isomers based on retention times .
- IR Spectroscopy : Identify characteristic stretches (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, C-Cl ~750 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or spectroscopic behavior of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical and spectroscopic predictions .
- Reactivity Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro group directs electrophiles to meta/para positions .
- NMR Chemical Shift Prediction : Tools like Gaussian with the GIAO method can simulate shifts within ±0.5 ppm of experimental data .
Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, reaction yields)?
- Methodological Answer :
- Error Source Analysis :
- Synthetic Yields : Optimize stoichiometry (e.g., excess alkylating agent) if computational kinetics suggest low activation barriers .
- Geometric Discrepancies : Compare DFT-optimized structures (e.g., B3LYP/6-311++G**) with X-ray crystallography. Adjust basis sets if van der Waals interactions are underestimated .
- Sensitivity Testing : Vary solvent models (PCM vs. SMD) in simulations to match experimental solvatochromic data .
Q. What mechanistic insights explain the compound’s stability under oxidative or reductive conditions?
- Methodological Answer :
- Reduction Studies : Use cyclic voltammetry to identify reduction potentials of the nitro group. Compare with 4-nitroaniline (~-0.8 V vs. SCE) .
- Oxidative Stability : Expose to H₂O₂/Fe²⁺ (Fenton’s reagent) and monitor degradation via LC-MS. Nitro groups are typically resistant to oxidation but may form nitroso intermediates .
Q. How do steric effects from the N-butyl group influence regioselectivity in further functionalization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
